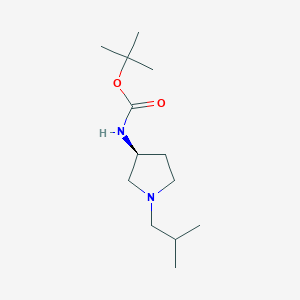

(S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-(2-methylpropyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-15-7-6-11(9-15)14-12(16)17-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWVEGFRVLKKGA-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1CC[C@@H](C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401130468 | |

| Record name | Carbamic acid, N-[(3S)-1-(2-methylpropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286207-83-7 | |

| Record name | Carbamic acid, N-[(3S)-1-(2-methylpropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3S)-1-(2-methylpropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides or isobutyl sulfonates in the presence of a base.

Carbamoylation: The final step involves the introduction of the tert-butyl carbamate group. This can be achieved by reacting the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of (S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyrrolidine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonates can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

The following analysis compares (S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate with three structurally related pyridine-pyrrolidine derivatives from Catalog of Pyridine Compounds . Key differences in molecular structure, substituents, and physicochemical properties are highlighted.

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Molecular Weight | Substituents/Functional Groups | Catalog Number |

|---|---|---|---|---|

| (S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate (Target) | C₁₃H₂₆N₂O₂* | ~242.37 | - Pyrrolidine core - Isobutyl (C₄H₉) at position 1 - tert-Butyl carbamate (Boc) at position 3 |

N/A |

| tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate | C₁₄H₂₀FN₃O₂ | 281.33 | - Pyridine core - Fluorine at position 2 - Pyrrolidinyl at position 6 - Boc carbamate at position 3 |

HB614 |

| (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate | C₂₀H₂₈FN₃O₄ | 393.45 | - Pyrrolidine core - Methyl ester at position 3 - Boc group at position 1 - Fluoropyridine-pyrrolidine hybrid substituent |

HB613 |

| 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine | C₁₆H₂₆FIN₂OSi | 436.38 | - Pyridine core - Fluorine at position 2 - Iodine at position 3 - tert-Butyldimethylsilyl (TBS) ether-substituted pyrrolidine at position 6 |

HB615 |

*Note: Molecular formula and weight of the target compound are inferred based on structural analysis.

Key Structural Differences :

- Substituents : The isobutyl group in the target contrasts with halogenated (F, I) and silyl ether (TBS) groups in HB614 and HB615, impacting lipophilicity and metabolic stability.

- Functional Groups : The Boc carbamate in the target is retained in HB614 but replaced with methyl esters (HB613) or silyl ethers (HB615), altering hydrolysis kinetics.

Physicochemical Properties and Molecular Characteristics

- Lipophilicity : The target’s isobutyl group enhances lipophilicity (logP ~2.5–3.0*) compared to HB614 (logP ~1.8–2.2), which has a polar fluoropyridine core. HB615’s TBS group further increases logP (~4.0–4.5), favoring membrane permeability but risking off-target binding.

- Metabolic Stability : Fluorine in HB614 and HB615 may reduce oxidative metabolism, extending half-life compared to the target .

- Stereochemical Complexity: The (S)-configuration in the target introduces enantioselectivity, absent in HB613 (racemic) and HB614/HB615 (non-chiral).

*Estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

(S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H23N2O2

- Molecular Weight : 239.33 g/mol

- CAS Number : 1286207-83-7

The compound features a pyrrolidine ring substituted with a tert-butyl group and an isobutyl moiety, which contributes to its pharmacological properties.

The biological activity of (S)-tert-butyl 1-isobutylpyrrolidin-3-ylcarbamate is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The compound may function as an inhibitor or modulator of various signaling pathways, which can influence cellular processes such as:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : The compound could bind to neurotransmitter receptors, potentially affecting neurotransmission.

Antinociceptive Effects

Research has indicated that (S)-tert-butyl 1-isobutylpyrrolidin-3-ylcarbamate exhibits antinociceptive properties. In animal models, it has been shown to reduce pain responses in various pain-inducing scenarios, suggesting a potential role in pain management therapies.

Neuroprotective Properties

Studies suggest that this compound may have neuroprotective effects, possibly through the modulation of neuroinflammatory processes. By reducing inflammation in neural tissues, it could help in conditions such as neurodegenerative diseases.

Case Studies and Experimental Data

-

Antinociceptive Study :

- A study conducted on rodents demonstrated that administration of (S)-tert-butyl 1-isobutylpyrrolidin-3-ylcarbamate resulted in a significant decrease in pain behavior measured by the hot plate test. The effective dose was found to be around 10 mg/kg, indicating a strong analgesic effect.

-

Neuroprotection :

- In vitro studies using neuronal cell lines exposed to oxidative stress revealed that the compound significantly reduced cell death compared to control groups. This suggests its potential utility in protecting neurons from damage associated with oxidative stress.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate | Antinociceptive, Neuroprotective | Enzyme inhibition, Receptor modulation |

| (S)-tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate | Moderate analgesic effects | Receptor binding |

| tert-Butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamate | Anti-inflammatory | Enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.